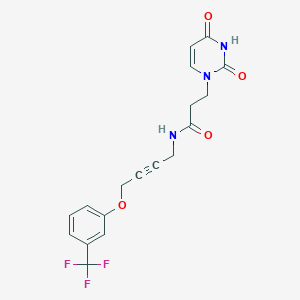
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide is an organic molecule characterized by the presence of multiple functional groups, including a dihydropyrimidinyl core, a trifluoromethylphenoxy moiety, and a propanamide linkage. This complex structure suggests it is a compound of significant interest in the fields of organic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide typically involves the following steps:
Formation of the dihydropyrimidinone core: : This can be achieved through a Biginelli reaction, involving the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the trifluoromethylphenoxy group: : This step usually involves a nucleophilic aromatic substitution reaction between 3-(trifluoromethyl)phenol and an appropriate electrophile.
Attachment of the propanamide group: : This might involve amidation reactions, where the amine group from the dihydropyrimidinone intermediate reacts with a suitable acyl chloride or anhydride.
Industrial Production Methods
Industrial production may adopt similar routes but with optimizations for yield, scalability, and cost-efficiency. This could include the use of high-throughput reactors and automated purification systems to streamline production.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Reduction: : Reduction might occur at carbonyl groups, potentially converting them into alcohols.
Substitution: : Nucleophilic or electrophilic substitutions can occur, especially at reactive sites like the trifluoromethylphenoxy group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) could be used.
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be employed.
Substitution: : Typical reagents could include halogens (for electrophilic substitutions) and nucleophiles like thiols or amines.
Major Products Formed
Oxidation: : Corresponding carboxylic acids or alcohols.
Reduction: : Alcohol derivatives.
Substitution: : Varied substituted derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
The compound can serve as a building block in the synthesis of more complex molecules, useful in organic synthesis and material science research.
Biology
Due to its complex structure, it could interact with various biological targets, making it a candidate for biochemical assays and enzymatic studies.
Medicine
Its potential pharmacophoric elements suggest it might be explored for therapeutic applications, such as antiviral, antibacterial, or anticancer agents.
Industry
In industrial applications, it could be part of advanced materials or specialty chemicals, given its stability and reactive groups.
Mecanismo De Acción
The mechanism by which 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide exerts its effects would depend on its target. If it were used as a drug, its mechanism might involve:
Molecular targets: : Binding to enzymes, receptors, or DNA.
Pathways: : Modulating specific biochemical pathways, perhaps by inhibiting enzymes or altering gene expression.
Comparación Con Compuestos Similares
Similar compounds might include other dihydropyrimidinones or trifluoromethylphenoxy derivatives. Compared to these, 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide stands out due to its unique combination of these functional groups, potentially offering distinct reactivity and biological activity.
List of Similar Compounds
Dihydropyrimidinone derivatives
Trifluoromethylphenoxy derivatives
Compounds with combined pyrimidine and amide functionalities
There you go
Propiedades
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O4/c19-18(20,21)13-4-3-5-14(12-13)28-11-2-1-8-22-15(25)6-9-24-10-7-16(26)23-17(24)27/h3-5,7,10,12H,6,8-9,11H2,(H,22,25)(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPLEPTVYGJIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CCNC(=O)CCN2C=CC(=O)NC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2518501.png)

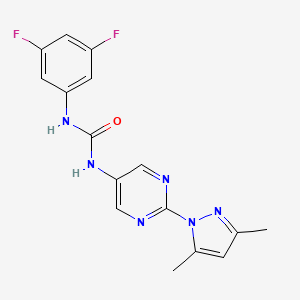
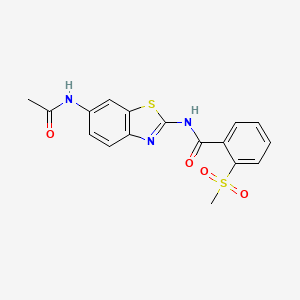
![(3E)-1-[(4-methylphenyl)methyl]-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2518508.png)
![3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2518509.png)
![N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}adamantane-1-carboxamide](/img/structure/B2518510.png)
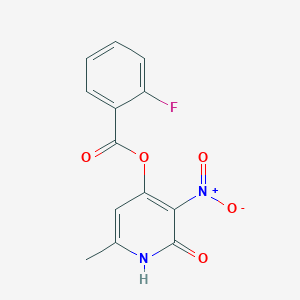

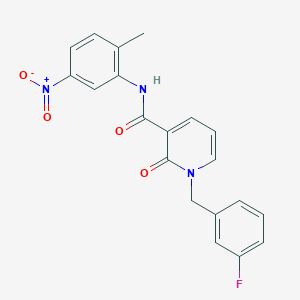
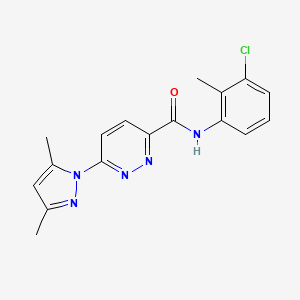
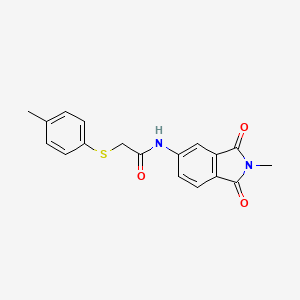
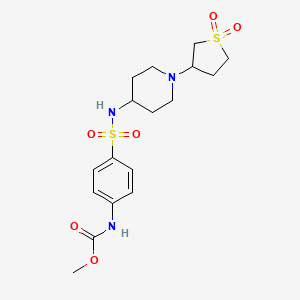
![1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2518522.png)
